
2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a hydrazinyl group and a thiazole ring substituted with a phenyl group, making it a versatile scaffold for chemical modifications and biological evaluations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole typically involves the condensation of 2-hydrazinylpyridine with 4-phenylthiazole. One common method includes the reaction of 2-chloropyridine with hydrazine hydrate to form 2-hydrazinylpyridine. This intermediate is then reacted with 4-phenylthiazole under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine and thiazole derivatives, depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s hydrazinyl and thiazole moieties are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules .
相似化合物的比较
Similar Compounds
- 2-(2-Hydrazinylpyridin-3-yl)-4-phenylthiazole
- 2-(2-Hydrazinylpyridin-5-yl)-4-phenylthiazole
- 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole
Uniqueness
2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and phenylthiazole groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
属性
分子式 |
C14H12N4S |
|---|---|
分子量 |
268.34 g/mol |
IUPAC 名称 |
[4-(4-phenyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C14H12N4S/c15-18-13-8-11(6-7-16-13)14-17-12(9-19-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,18) |
InChI 键 |
WFDQFLPJJQBNEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=NC=C3)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


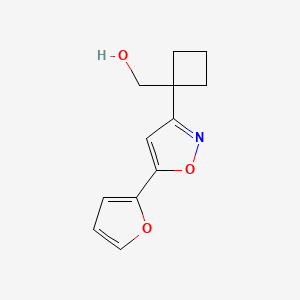

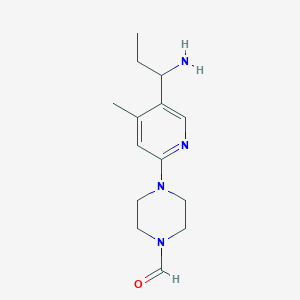
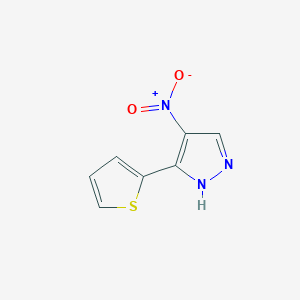

![N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11802338.png)
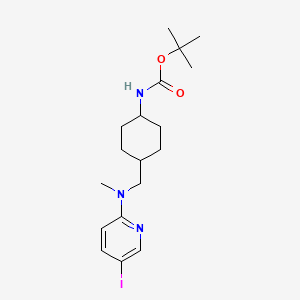
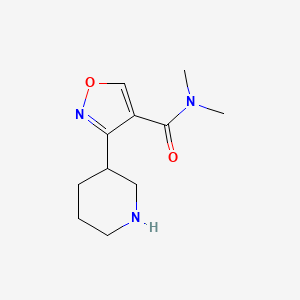
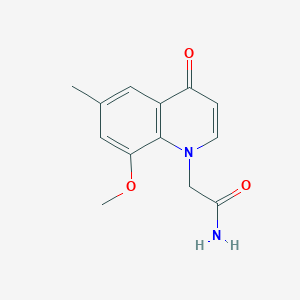
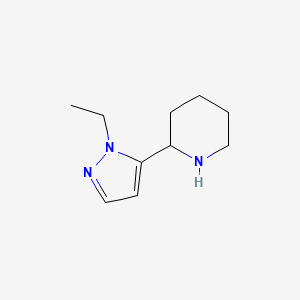
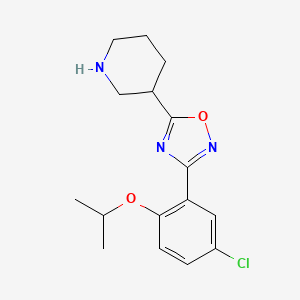
![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)


